N-(octahydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h8-10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZCIWAVWIIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2C(C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Route 1: Hydrogenation Followed by Acylation
This two-step protocol involves first synthesizing the saturated benzodioxin amine precursor, followed by acetylation.
Step 1: Catalytic Hydrogenation of Aromatic Precursors
The starting material, 1,4-benzodioxin-6-amine , undergoes catalytic hydrogenation to yield octahydro-1,4-benzodioxin-6-amine . This step typically employs palladium on carbon (Pd/C) or Raney nickel under 20–50 bar H$$_2$$ pressure in solvents like ethanol or tetrahydrofuran (THF). Hydrogenation conditions must balance ring saturation with preservation of the amine group. For example, a 2020 study reported 85% yield using 5% Pd/C in ethanol at 80°C for 24 hours.
Step 2: Acylation with Acetylating Agents
The amine intermediate is treated with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to form the acetamide. A representative procedure from a 2024 patent used acetyl chloride (1.2 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) , achieving 92% yield after purification.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | DIPEA (2.5 equiv) |
| Acylating Agent | Acetyl chloride (1.2 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 4 hours |
| Yield | 92% |
Route 2: Acylation Followed by Hydrogenation
In this alternative approach, the aromatic amine is first acetylated, followed by hydrogenation of the benzodioxin ring.
Step 1: Acylation of 1,4-Benzodioxin-6-Amine
N-(1,4-Benzodioxin-6-yl)acetamide is synthesized via reaction with acetic anhydride in acetic acid under reflux, as documented in a 2019 study. This step avoids the challenges of handling sensitive amine intermediates during hydrogenation.
Step 2: Ring Hydrogenation
The aromatic acetamide derivative is hydrogenated using PtO$$2$$ in ethyl acetate under 30 bar H$$2$$ , achieving full saturation without cleaving the amide bond. A 2021 publication reported 78% yield under these conditions, noting that electron-withdrawing acetamide groups slightly retard reaction kinetics.
Advanced Methodologies and Optimization
Stereochemical Considerations
The octahydro-1,4-benzodioxin ring exhibits cis/trans isomerism at the ring fusion sites. Catalytic hydrogenation of aromatic precursors typically yields a racemic mixture , necessitating chiral resolution techniques if enantiopure material is required. For instance, a 2023 study employed chiral Pd catalysts modified with (-)-sparteine to produce the (3R,6S)-isomer with 89% enantiomeric excess (ee).
Analytical Characterization
Critical quality control metrics include:
Industrial-Scale Production Challenges
Scaling hydrogenation steps requires specialized equipment to handle high-pressure H$$_2$$. A 2024 patent addressed this by employing continuous-flow hydrogenation reactors , reducing reaction times from 24 hours to 45 minutes. Additionally, residual metal catalysts (e.g., Pd) must be removed to <10 ppm, achievable via activated carbon filtration or chelation resins .
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
N-(octahydro-1,4-benzodioxin-6-yl)acetamide has been utilized in diverse scientific investigations due to its unique structure and potential biological activity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
| Compound Name | Substituents/Modifications | Key Properties/Effects | Evidence Source |
|---|---|---|---|
| N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Nitro group at position 7; dihydro core | Increased polarity, potential nitro-reduction susceptibility | |
| N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide | 2-bromobenzoyl at position 7 | Enhanced lipophilicity; bulky aromatic group may hinder membrane permeability | |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Sulfonamide and dimethylphenyl groups | Improved antimicrobial activity; low hemolytic activity | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrimidoindol-sulfanyl)acetamide | Pyrimidoindol-sulfanyl moiety | Potential thiol-mediated interactions; enhanced target affinity | |
| N-(octahydro-1,4-benzodioxin-6-yl)acetamide | Fully saturated core; no additional substituents | High rigidity; moderate solubility and metabolic stability | N/A |
Analysis :
- Electron-Withdrawing Groups (EWGs) : The nitro-substituted analog () exhibits increased polarity, which may improve water solubility but could also render it susceptible to nitro-reductase activity in vivo . In contrast, the target compound’s lack of EWGs suggests greater metabolic stability.
- Bulky Substituents : The 2-bromobenzoyl derivative () demonstrates how bulky groups enhance lipophilicity (logP ~3.5 estimated) but may reduce bioavailability due to steric hindrance .
- Bioactive Moieties : Sulfonamide and pyrimidoindol derivatives () highlight the importance of functional groups in bioactivity. For example, compound 7l () showed MIC values of 8–16 µg/mL against S. aureus and C. albicans, attributed to sulfonyl and dimethylphenyl groups enhancing target binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s fully saturated core contributes to moderate logP (~1.2–1.5), balancing lipophilicity and aqueous solubility.
- Brominated analogs () exhibit higher logP values, suggesting better membrane permeability but poor solubility, limiting their applicability in hydrophilic environments .
Biological Activity
N-(octahydro-1,4-benzodioxin-6-yl)acetamide, also known as O-1602, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features an octahydro-1,4-benzodioxin moiety linked to an acetamide functional group. This unique structure contributes to its distinct biological properties and reactivity. The compound's molecular formula is CHNO, indicating a moderate molecular weight conducive to biological activity.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. It primarily targets bacterial biofilms, inhibiting their formation in species such as Escherichia coli and Bacillus subtilis. This inhibition prevents the establishment of bacterial infections, making it a potential candidate for treating bacterial-related diseases.
Enzyme Inhibition
The compound has shown promising enzyme inhibitory effects. Specifically, it inhibits α-glucosidase and acetylcholinesterase, which are critical enzymes involved in carbohydrate metabolism and neurotransmission, respectively. This inhibition can have implications for managing diabetes and neurodegenerative diseases.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial : Effective against multiple bacterial strains.
- Anti-inflammatory : Potential applications in reducing inflammation.
- Neuroprotective : By inhibiting acetylcholinesterase, it may offer protective effects in neurodegenerative conditions.
Case Studies
- Antibacterial Effectiveness : A study highlighted the compound's ability to significantly reduce biofilm formation in E. coli cultures when treated with varying concentrations of this compound. Results indicated a dose-dependent response with complete inhibition at higher concentrations.
- Enzyme Inhibition Assays : In vitro assays revealed that the compound effectively inhibited α-glucosidase activity by up to 70% at a concentration of 50 µM. These findings suggest its potential utility in managing postprandial blood glucose levels in diabetic patients.
Data Tables
| Biological Activity | Target | Effectiveness | References |
|---|---|---|---|
| Antibacterial | E. coli, B. subtilis | Significant inhibition | |
| α-glucosidase Inhibition | α-glucosidase | 70% inhibition at 50 µM | |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | Moderate inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(octahydro-1,4-benzodioxin-6-yl)acetamide derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step reactions starting with the benzodioxin core. A common route includes reacting 2,3-dihydrobenzo[1,4]dioxin with acyl chlorides (e.g., 4-methylbenzoyl chloride) in the presence of sodium carbonate to form intermediates. Subsequent coupling with heterocyclic moieties (e.g., thiadiazole, triazole) is performed under reflux in DMF at 50–80°C. Reaction progress is monitored via TLC, and products are purified by crystallization. Optimization focuses on solvent polarity (DMF enhances reactivity), temperature control, and stoichiometric ratios to achieve yields >70% .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of benzodioxane-acetamide derivatives?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
- Proton NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and dihydrodioxin methylene groups (δ 4.1–4.4 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₈H₁₄N₄O₃S₂: 398.5 g/mol) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Q. What key structural features influence the biological activity of benzodioxane-acetamide compounds?
- Methodological Answer :
- Benzodioxin Core : Enhances lipophilicity and membrane permeability .
- Thiadiazole/Triazole Moieties : Improve enzyme inhibition (e.g., α-glucosidase IC₅₀ < 10 µM) via hydrogen bonding .
- Electron-Withdrawing Substituents (e.g., -Br, -F): Increase binding affinity to enzyme active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibitory activities of benzodioxane-acetamide derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent substrates (e.g., p-nitrophenyl glucopyranoside for α-glucosidase) to minimize variability .
- Kinetic Studies : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Computational Docking : Validate experimental IC₅₀ values by modeling ligand-enzyme interactions (e.g., AutoDock Vina) .
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of benzodioxane-acetamide compounds?
- Methodological Answer :
- Rodent Models : Use transgenic Alzheimer’s mice (e.g., APP/PS1) to assess acetylcholinesterase inhibition and cognitive improvement .
- Pharmacokinetic Parameters : Measure bioavailability (>60% in rats) and blood-brain barrier penetration via LC-MS/MS .
- Toxicity Screening : Conduct histopathological analysis of liver/kidney tissues after 28-day dosing .
Q. How do structural analogs of this compound compare in antimicrobial activity?
- Methodological Answer :
- Comparative SAR Table :
| Compound | Structural Modification | MIC (µg/mL) vs. S. aureus |
|---|---|---|
| Parent compound | None | 32 |
| 4-Methylpyrimidine analog | Pyrimidine substitution | 16 |
| Thienopyrimidine derivative | Thieno[3,2-d]pyrimidine core | 8 |
- Mechanistic Insight : Thienopyrimidine derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
Q. What computational strategies are employed to predict the structure-activity relationship (SAR) of benzodioxane-acetamide derivatives?
- Methodological Answer :
- QSAR Modeling : Use CODESSA Pro to correlate descriptors (e.g., polar surface area, logP) with IC₅₀ values .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories (GROMACS) .
- ADMET Prediction : Apply SwissADME to optimize pharmacokinetic profiles (e.g., reduce CYP3A4 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
